3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine
Overview
Description
3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of an iodine atom at the third position and an amine group at the fourth position of the pyrrolo[2,3-b]pyridine core. Pyrrolopyridines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine typically involves the iodination of a pyrrolo[2,3-b]pyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-1H-pyrrolo[2,3-b]pyridin-4-amine.
Scientific Research Applications
3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential inhibitor of various enzymes and receptors, particularly in cancer research.
Biological Studies: The compound is used in studies involving cell signaling pathways and molecular interactions.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By binding to these receptors, the compound can disrupt signaling pathways that are often upregulated in cancer cells, leading to reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound shares a similar structure but with a pyrazolo[3,4-d]pyrimidine core instead of a pyrrolopyridine core.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a pyrazolo[3,4-b]pyridine core and exhibit similar biological activities.
Uniqueness
3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research .
Properties
IUPAC Name |
3-iodo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPSSODDVODIGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1N)C(=CN2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696617 | |
Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-08-7 | |
Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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